4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

Lipophilicity Drug-likeness SAR

Procure this high-logP (est. clogP ~4.2), sterically bulky benzamide building block to serve as a quantitative lipophilicity reference or steric exclusion probe in your SHP2, PTP1B, or kinase inhibitor programs. The tert-butyl-furan-3-yl scaffold provides a deliberate metabolic liability for CYP deconvolution studies. Ensure lot-to-lot consistency in your SAR campaigns with a compound that cannot be replaced by simpler, lower-cost analogs without altering key physicochemical and ADME parameters.

Molecular Formula C18H23NO2
Molecular Weight 285.387
CAS No. 1788674-45-2
Cat. No. B2932280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide
CAS1788674-45-2
Molecular FormulaC18H23NO2
Molecular Weight285.387
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H23NO2/c1-13(11-14-9-10-21-12-14)19-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-10,12-13H,11H2,1-4H3,(H,19,20)
InChIKeySXGKHAPZHJGNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide (CAS 1788674-45-2): Compound Class and Baseline Characterization


4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide (CAS 1788674-45-2) is a synthetic small-molecule benzamide derivative featuring a para-tert-butylphenyl core linked via an amide bond to a chiral 1-(furan-3-yl)propan-2-amine moiety. It belongs to the broader class of furanylbenzamides, a scaffold that has been investigated for inhibition of oncogenic tyrosine phosphatase SHP2 in leukemia and solid tumor models [1]. The compound is commercially available from multiple research chemical suppliers as a building block for medicinal chemistry and chemical biology applications . Publicly available bioactivity data for this specific compound remain sparse; however, class-level evidence suggests potential utility in kinase/phosphatase inhibitor discovery programs where the tert-butyl group's steric and lipophilic properties can be rationally exploited.

Why In-Class Substitution of 4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is Not Straightforward


Benzamide analogs sharing the N-[1-(furan-3-yl)propan-2-yl] scaffold exhibit divergent physicochemical and pharmacological profiles depending on the para-substituent on the benzamide ring. The tert-butyl group in 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide provides a unique combination of high hydrophobicity (estimated clogP ~4.2), significant steric bulk, and metabolic susceptibility via CYP oxidation—properties that cannot be replicated by dimethylamino, halogen, or alkoxy analogs [1]. The furan-3-yl moiety further contributes to potential CYP inactivation liability not shared by non-furan bioisosteres [2]. Simple substitution with a lower-cost or more readily available benzamide analog risks altering membrane permeability, target engagement, and metabolic stability profiles, potentially invalidating SAR hypotheses in lead optimization campaigns. The quantitative evidence below establishes where measurable differentiation exists.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide vs. Closest Analogs


Lipophilicity (clogP) Benchmarking: para-tert-Butyl vs. para-Dimethylamino and meta-Bromo Analogs

The 4-tert-butyl substituent imparts substantially higher calculated lipophilicity (clogP ≈ 4.2) compared to the 4-dimethylamino analog (clogP ≈ 2.8, Δ ≈ +1.4 log units) and the 3-bromo analog (clogP ≈ 3.2, Δ ≈ +1.0 log units) . This difference exceeds typical SAR significance thresholds (ΔclogP > 0.5) and is predicted to translate into meaningful differences in membrane passive permeability and nonspecific protein binding [1]. The tert-butyl group's contribution to lipophilicity (~+1.98 log units per fragment constant) is additive and cannot be approximated by smaller alkyl or polar substituents.

Lipophilicity Drug-likeness SAR

Steric Parameter Comparison: Molar Refractivity and Taft Es of para-tert-Butyl vs. para-Isopropoxy Analogs

The para-tert-butyl group has a Taft steric parameter (Es) of approximately -1.54, significantly more sterically demanding than para-isopropoxy (Es ≈ -0.82 for O-iPr) or para-chloro (Es ≈ -0.97) substituents [1]. Molar refractivity (MR), a measure of substituent volume and polarizability, is approximately 20.6 cm³/mol for tert-butyl versus 16.0 cm³/mol for isopropoxy [1]. This steric differentiation directly impacts shape complementarity in target binding pockets and may govern selectivity within enzyme families that share conserved active site architectures.

Steric effects Quantitative SAR Receptor fit

CYP450 Metabolic Liability: tert-Butyl Group Oxidation Potential vs. Trifluoromethyl and Chloro Analogs

The tert-butyl group is a well-characterized substrate for cytochrome P450 (CYP) enzymes, undergoing hydroxylation at the terminal methyl groups to form primary alcohol and carboxylic acid metabolites, a pathway not shared by trifluoromethyl or chloro substituents [1]. In human liver microsome studies on tert-butyl-containing compounds, CYP3A4 and CYP2C9 are the predominant isoforms responsible for tert-butyl oxidation [1]. Furthermore, the furan ring in this compound class is structurally alerting for mechanism-based CYP inactivation via epoxidation of the furan double bond [2]. This dual metabolic liability distinguishes 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide from analogs bearing metabolically inert substituents such as -CF3, -Cl, or -SO2CH3 at the para position.

Metabolic stability CYP450 Lead optimization

Hydrogen Bonding Capacity: Amide-only HBD Profile vs. Dimethylamino-Containing Analog

4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide possesses exactly one hydrogen bond donor (amide NH) and two hydrogen bond acceptors (amide C=O, furan O), yielding a predicted topological polar surface area (TPSA) of approximately 42 Ų [1]. In contrast, the 4-dimethylamino analog introduces an additional H-bond acceptor (tertiary amine N), increasing TPSA to approximately 45 Ų and potentially altering passive membrane permeability [1]. The absence of additional H-bond donors or strong acceptors beyond the amide and furan in the target compound results in a compact polar surface, consistent with favorable oral absorption potential (typically TPSA < 140 Ų for oral drugs, but values < 60 Ų are characteristic of CNS-penetrant compounds) [2].

Hydrogen bonding Molecular recognition Permeability

Vendor-Specified Purity Benchmarking: Available vs. Typical Research-Grade Furanylbenzamide Analogs

As of the current procurement window, 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is listed by A2B Chem (Cat# BJ00105) and Aladdin Scientific, among other suppliers . While specific batch purity certificates were not publicly available at the time of this analysis, the compound is cataloged as a research-grade small molecule for biochemical and cellular studies. Procurement specifications (purity, residual solvent, heavy metal content) should be verified directly with the vendor upon quotation. The compound's molecular formula (C18H23NO2, MW 285.38) has been confirmed by mass spectrometry and NMR by at least one supplier . The absence of reactive functional groups (no anilines, no free phenols, no Michael acceptors) suggests favorable long-term storage stability under inert atmosphere at -20°C, consistent with vendor recommendations.

Chemical purity Procurement specification Reproducibility

Recommended Research and Procurement Application Scenarios for 4-tert-Butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide


Lipophilicity-Driven SAR Probe in Kinase/Phosphatase Inhibitor Lead Optimization

Use 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide as a high-logP reference compound (estimated clogP ≈ 4.2) in a congeneric series to systematically map the lipophilic tolerance of a target binding pocket. Pair with the 4-dimethylamino analog (clogP ≈ 2.8) to bracket the optimal lipophilicity range. The 1.4 log unit difference between these matched molecular pairs enables quantitative assessment of the contribution of lipophilicity to binding affinity, selectivity, and pharmacokinetic properties within a single scaffold [1]. This approach is particularly relevant for SHP2, PTP1B, or other phosphatase targets where furanylbenzamide scaffolds have demonstrated tractable inhibition [2].

CYP450 Metabolic Soft Spot Identification in ADME Screening Cascades

Deploy this compound as a deliberate metabolic liability probe in human liver microsome (HLM) or hepatocyte stability assays. The tert-butyl group serves as a predictable site of CYP-mediated oxidation (primarily CYP3A4/2C9), while the furan ring presents an additional, mechanistically distinct CYP inactivation risk [1]. By comparing intrinsic clearance (Clint) and time-dependent inhibition (TDI) parameters against the corresponding 4-trifluoromethyl analog (metabolically stable at the para position), ADME scientists can deconvolute the contribution of each structural alert to the overall metabolic profile, informing next-generation design strategies [2].

Sterically Demanding Negative Control in Receptor Binding Assays

The bulky tert-butyl group (Taft Es ≈ -1.54, MR ≈ 20.6 cm³/mol) makes this compound a suitable steric exclusion probe in receptor binding or cellular target engagement assays [1]. In screening cascades where a smaller-substituent analog (e.g., 4-chloro or 4-methyl) shows activity, the tert-butyl congener can serve as a selectivity control: loss of activity in the tert-butyl compound provides evidence that the binding pocket is sterically constrained, while retained activity indicates a spacious hydrophobic sub-pocket tolerant of bulk. This application does not require the compound to have intrinsic potency; its value lies in its physical-chemical distinctiveness for mechanistic deconvolution [2].

Building Block for Parallel Library Synthesis and Late-Stage Functionalization

The compound's robust chemical stability (no aniline, phenol, or Michael acceptor functionalities) and the synthetic accessibility of the benzamide linkage make it a versatile building block for parallel medicinal chemistry [1]. The furan ring can undergo further functionalization via electrophilic substitution or metal-catalyzed cross-coupling, while the tert-butyl group remains inert to most reaction conditions, serving as a stable hydrophobic anchor [2]. This combination of stability and synthetic handles supports its use as a core scaffold in library enumeration for hit-to-lead campaigns targeting kinases, phosphatases, or protein-protein interaction interfaces where the benzamide moiety functions as a privileged hydrogen-bonding pharmacophore [1].

Quote Request

Request a Quote for 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.